Cas no 2365419-41-4 (6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde)

6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- 2(1H)-Isoquinolinecarboxaldehyde, 6-bromo-3,4-dihydro-
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- インチ: 1S/C10H10BrNO/c11-10-2-1-9-6-12(7-13)4-3-8(9)5-10/h1-2,5,7H,3-4,6H2
- InChIKey: OTECMJLITMPDGQ-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(Br)C=C2)CCN1C=O
じっけんとくせい
- 密度みつど: 1.599±0.06 g/cm3(Predicted)
- ふってん: 377.5±42.0 °C(Predicted)
- 酸性度係数(pKa): -0.72±0.20(Predicted)
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ96788-1g |
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
2365419-41-4 | 95% | 1g |
$499.00 | 2024-04-20 | |
A2B Chem LLC | AZ96788-5g |
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
2365419-41-4 | 95% | 5g |
$1479.00 | 2024-04-20 |
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehydeに関する追加情報
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde (CAS No: 2365419-41-4)
6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde, also known by its CAS number 2365419-41-4, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and structural versatility. The presence of a bromine atom at the 6-position and an aldehyde group at the 2-position introduces unique electronic and steric properties, making it a valuable substrate for further chemical modifications and biological evaluations.
Recent studies have highlighted the potential of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of anti-inflammatory agents, where its isoquinoline skeleton plays a crucial role in modulating enzyme activity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling.
In addition to its pharmacological applications, CAS No: 2365419-41-4 has been utilized in the construction of advanced materials. Its ability to form stable coordination complexes with transition metals has made it a valuable component in the synthesis of metalloorganic frameworks (MOFs). A notable example is its use in creating MOFs with high surface area and selective gas adsorption properties, as reported in a 2023 article in Nature Materials. These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
The synthesis of 6-Bromo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde typically involves multi-step organic reactions, often incorporating strategies such as nucleophilic aromatic substitution and oxidative coupling. A recent advancement in its synthesis involves the use of microwave-assisted techniques, which significantly reduce reaction times while maintaining high yields. This method was detailed in a 2023 paper in Green Chemistry, emphasizing its eco-friendly nature and scalability for industrial applications.
Beyond its direct applications, this compound serves as a valuable model for studying isoquinoline chemistry. Its reactivity patterns provide insights into the design of novel heterocyclic compounds with tailored functionalities. For example, researchers have exploited its aldehyde group for click chemistry reactions, enabling the construction of complex molecular architectures with precision.
In conclusion, CAS No: 2365419-41-4, or 6-Bromo-3,4-dihydro-1H-is oquinoline-aldehyde, stands as a testament to the intricate relationship between chemical structure and functionality. With ongoing research uncovering new avenues for its application, this compound continues to be a focal point in both academic and industrial settings.
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